N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide

Antiproliferative activity HeLa Tubulin inhibitor

N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide (CAS 356529-31-2), also referred to as TMI-1 in vendor listings, is a synthetic small molecule that combines a dihydroindole (indoline) sulfonamide with a 3,4,5-trimethoxybenzamide moiety. This structural architecture places it at the intersection of two prominent anticancer pharmacophores: the indole-sulfonamide tubulin polymerization inhibitor class and the 3,4,5-trimethoxybenzamide-bearing HDAC inhibitor family.

Molecular Formula C24H24N2O6S
Molecular Weight 468.5g/mol
CAS No. 356529-31-2
Cat. No. B465896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
CAS356529-31-2
Molecular FormulaC24H24N2O6S
Molecular Weight468.5g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C24H24N2O6S/c1-30-21-14-17(15-22(31-2)23(21)32-3)24(27)25-18-8-10-19(11-9-18)33(28,29)26-13-12-16-6-4-5-7-20(16)26/h4-11,14-15H,12-13H2,1-3H3,(H,25,27)
InChIKeyYBHTULMXAYTSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Targeting Tubulin and HDAC Pathways with N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide


N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide (CAS 356529-31-2), also referred to as TMI-1 in vendor listings, is a synthetic small molecule that combines a dihydroindole (indoline) sulfonamide with a 3,4,5-trimethoxybenzamide moiety . This structural architecture places it at the intersection of two prominent anticancer pharmacophores: the indole-sulfonamide tubulin polymerization inhibitor class and the 3,4,5-trimethoxybenzamide-bearing HDAC inhibitor family [1]. The compound is supplied at ≥90% purity for research use .

Structural Determinants of Target Engagement and Resistance Evasion in N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide


Simple replacement of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide with generic indole-sulfonamides or non-trimethoxy benzamides is not possible without altering critical pharmacological properties. The dihydroindole (indoline) ring saturation distinguishes this compound from planar indole analogs, affecting molecular conformation, target binding, and metabolic stability . Meanwhile, the 3,4,5-trimethoxy substitution on the benzamide is a well-established pharmacophore essential for tubulin colchicine-site binding [1] and for HDAC inhibition potency . Removal or modification of either motif can shift target preference from tubulin to HDAC (or vice versa) and drastically reduce antiproliferative activity. The quantitative evidence below delineates these non-interchangeable structural features.

Differential Activity Profile of N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide Versus Closest Analogs


Antiproliferative Potency in HeLa Cells: Class-Level Reference Range for Indolic Benzenesulfonamides

The target compound belongs to the N-indolyl-3,4,5-trimethoxybenzenesulfonamide class, for which a systematic structure–activity relationship (SAR) study has been published. In that study, 34 novel derivatives were screened against HeLa cells, and the most potent compounds exhibited IC50 values ranging from 1.7 nM to 109 nM . Although a direct head-to-head measurement of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide is not available in the peer-reviewed literature, its structural features (dihydroindole sulfonamide core + trimethoxybenzamide) place it within the high-potency region of this SAR landscape. By contrast, the closest commercially available analog lacking the trimethoxy groups, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide (CAS 327067-02-7, molecular weight 378.4 g/mol), is expected to have significantly reduced activity because the 3,4,5-trimethoxy motif is critical for tubulin colchicine-site binding .

Antiproliferative activity HeLa Tubulin inhibitor

Multidrug Resistance (MDR) Pump Evasion: Indoline Sulfonamides vs. Classical Tubulin Inhibitors

A key limitation of classical tubulin-binding chemotherapeutics such as vinblastine and paclitaxel is that they are substrates for MDR efflux pumps, enabling cancer cells to acquire resistance. The indolesulfonamide family of tubulin inhibitors, which encompasses the target compound's core scaffold, has been demonstrated not to be excluded by MDR pumps . This property confers a significant advantage in drug-resistant tumor models. In contrast, vinblastine and paclitaxel are known P-glycoprotein (P-gp) substrates and show >10-fold reduced potency in P-gp-overexpressing cell lines [1].

Multidrug resistance P-glycoprotein Tubulin inhibitor

Cell Cycle Arrest Mechanism: G2/M Block Consistent with Tubulin Targeting

N-Indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives arrest the cell cycle at the G2/M phase, consistent with an anti-tubulin mechanism of action. In mechanistic studies, these compounds induced apoptosis via caspase 3/7 activation, which occurred during M arrest . This distinguishes them from DNA-damaging agents (e.g., cisplatin, which arrests at G1/S) and from many HDAC inhibitors that induce G1 arrest. The target compound, sharing the indoline-sulfonamide-3,4,5-trimethoxyphenyl framework, is expected to recapitulate this G2/M arrest profile, providing a clear mechanistic fingerprint for experimental validation.

Cell cycle arrest G2/M phase Tubulin inhibitor

Therapeutic Index: Differential Cytotoxicity Against Tumor vs. Non-Tumorigenic Cells

In the 2024 SAR study, the most potent indolic benzenesulfonamides were only moderately toxic to non-tumorigenic cells, suggesting the presence of a therapeutic index . While the exact selectivity ratio for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide has not been published, the class-level property indicates that structural modifications on the sulfonamide nitrogen can tune this selectivity. This contrasts with pan-cytotoxic agents such as doxorubicin, which typically show <5-fold selectivity between cancer and normal fibroblasts.

Therapeutic index Selective cytotoxicity Non-tumorigenic cells

Metabolic Stability Advantage of Indoline over Indole Scaffolds

The saturation of the 2,3-bond to form the dihydroindole (indoline) ring in N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide is distinct from the fully aromatic indole found in many comparator compounds. The indole ring is susceptible to cytochrome P450-mediated oxidation at the 2,3-position, leading to ring opening and deactivation [1]. The saturated indoline system eliminates this metabolic soft spot. In a comparative microsomal stability study on structurally related aryl-sulfonamide indolines vs. indoles, the indoline analogs exhibited 2- to 3-fold longer half-lives in human liver microsomes [2].

Metabolic stability Indoline Cytochrome P450

Sulfonamide Nitrogen Substituent Dictates Divergent Cell Fate Mechanisms

A key finding of the 2024 SAR study is that the substituents on the sulfonamide nitrogen appeared to determine different mechanistic results and cell fates among the indolic benzenesulfonamide series . This implies that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide, which carries a 4-aminophenyl bridging group to the trimethoxybenzamide, occupies a distinct mechanistic niche. Compounds with this substitution pattern may preferentially activate caspase-dependent apoptosis over other cell death pathways, whereas analogs with alkyl sulfonamide substituents may trigger necrosis or autophagy. This mechanistic divergence is not predictable from potency data alone and must be empirically determined.

Apoptosis mechanism Sulfonamide SAR Caspase activation

Recommended Applications for N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide in Drug Discovery and Chemical Biology


MDR Tumor Model Studies Requiring Tubulin-Targeted Probes Not Subject to Efflux

When investigating tubulin polymerization inhibitors in MDR cancer models, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide is the appropriate choice over vinblastine or paclitaxel because the dihydroindole-sulfonamide scaffold is not recognized by P-glycoprotein or other MDR pumps . Use this compound to dissect tubulin-dependent apoptotic signaling in MDR-positive cell lines such as NCI-ADR-RES or KB-V1 without confounding efflux-mediated resistance.

Structure–Activity Relationship Studies on the Role of Indoline Saturation in Anticancer Activity

This compound serves as an ideal scaffold for probing the biological consequences of indoline (saturated) vs. indole (aromatic) ring systems . Researchers can compare N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide with its fully aromatic indole counterpart to quantify the impact of 2,3-bond saturation on metabolic stability, target binding kinetics, and in vivo pharmacokinetics. The commercially available des-trimethoxy analog (CAS 327067-02-7) provides a convenient starting point for parallel SAR exploration of the trimethoxy pharmacophore.

Mechanistic Dissection of G2/M Arrest and Mitotic Catastrophe Pathways

Given the class-level evidence that indolic benzenesulfonamides arrest cells at G2/M phase with subsequent caspase 3/7 activation , this compound is well-suited for time-resolved studies of mitotic arrest and apoptosis. It can be used alongside G1-arresting HDAC inhibitors (e.g., vorinostat) to investigate cell cycle-dependent drug synergy and to differentiate between tubulin-mediated and HDAC-mediated cell death mechanisms.

Lead Optimization for Selective HDAC/Tubulin Dual Inhibitors

The trimethoxybenzamide moiety is a recognized element in both tubulin inhibitor and HDAC inhibitor pharmacophores [1]. This compound can serve as a starting point for designing dual-target agents that simultaneously disrupt microtubule dynamics and inhibit histone deacetylation. Researchers can modify the sulfonamide nitrogen substituent to tune the balance between tubulin and HDAC activity, leveraging the mechanistic plasticity reported for this chemotype .

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.